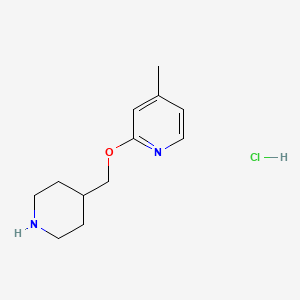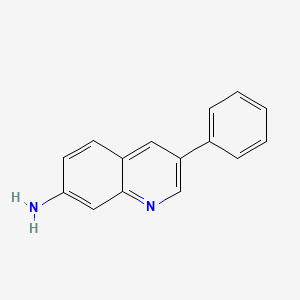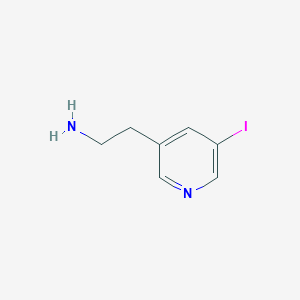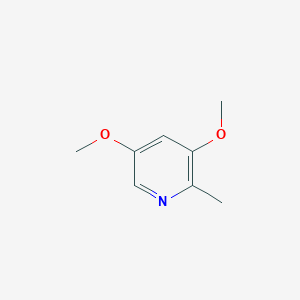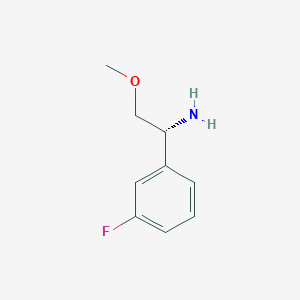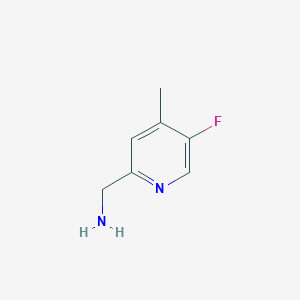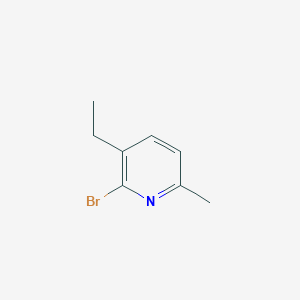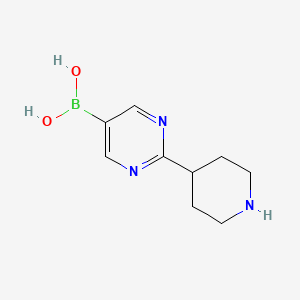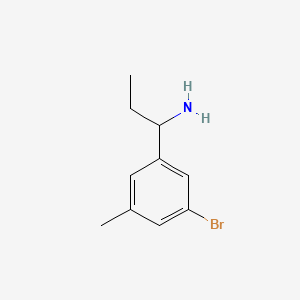![molecular formula C8H11N3 B12973173 6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12973173.png)
6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is a bicyclic compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring, with a methyl group attached at the 6th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature can vary depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrido[3,2-d]pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary, with temperatures ranging from room temperature to reflux conditions, and solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted pyrido[3,2-d]pyrimidine compounds .
科学研究应用
6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine has several scientific research applications:
作用机制
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Similar structure but with different substitution patterns.
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Another methylated derivative with distinct properties.
Uniqueness
6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications .
属性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
6-methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H11N3/c1-6-2-3-7-8(11-6)4-9-5-10-7/h4-6,11H,2-3H2,1H3 |
InChI 键 |
IIMCZDZEVSVDQE-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=NC=NC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
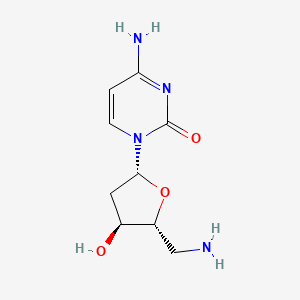
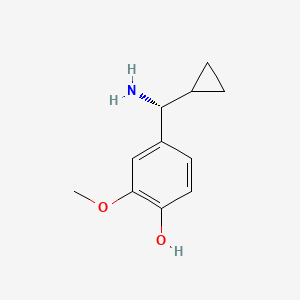
![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
